Di-N-desethylamiodarone

Vue d'ensemble

Description

Di-N-desethylamiodarone is a metabolite of the widely used antiarrhythmic drug amiodarone. Amiodarone is known for its efficacy in treating various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia. This compound is formed through the metabolic process involving the removal of ethyl groups from amiodarone. This compound retains some of the pharmacological properties of its parent compound and has been the subject of various scientific studies due to its unique characteristics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Di-N-desethylamiodarone is synthesized through the N-demethylation of amiodarone. This process is catalyzed by cytochrome P450 enzymes, primarily CYP3A4. The reaction involves the removal of ethyl groups from the nitrogen atoms in the amiodarone molecule .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The process typically includes the extraction of amiodarone from biological samples, followed by its demethylation and subsequent purification .

Analyse Des Réactions Chimiques

Types of Reactions

Di-N-desethylamiodarone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in the molecule.

Substitution: Substitution reactions can occur at various positions on the benzofuran ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different pharmacological properties .

Applications De Recherche Scientifique

Pharmacokinetics and Therapeutic Monitoring

Pharmacokinetics in Pediatric Patients

A study investigated the pharmacokinetics of amiodarone and its active metabolite, N-desethylamiodarone, in pediatric patients with arrhythmias. The findings revealed significant variability in drug clearance and bioavailability, suggesting the need for therapeutic drug monitoring to optimize treatment efficacy and safety. The terminal half-life of di-N-desethylamiodarone was noted to be approximately 14.5 days, indicating prolonged effects that could be beneficial in managing chronic conditions such as arrhythmias .

| Parameter | Value |

|---|---|

| Clearance (CL) | 7.14 L/h |

| Oral Bioavailability | 36.2% |

| Terminal Half-Life | 14.5 days |

Antitumor Activity

In Vivo Studies

this compound has demonstrated significant antitumor activity in various animal models. In xenograft studies, tumor growth inhibition reached up to 60% at doses of 20 mg/kg, suggesting its potential as an anticancer agent .

Case Study: Breast Cancer Treatment

A case study evaluated the effects of this compound on breast cancer models. It showed significant apoptosis induction in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .

Anti-inflammatory Effects

Mechanisms of Action

Research has indicated that this compound may reduce inflammation markers in models of induced arthritis. The compound was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential utility in inflammatory conditions .

| Inflammatory Markers | Pre-Treatment Levels | Post-Treatment Levels |

|---|---|---|

| TNF-alpha | High | Low |

| IL-6 | Elevated | Reduced |

Antimicrobial Properties

This compound has also been studied for its antimicrobial efficacy against resistant bacterial strains. It exhibited effective inhibition of growth in multi-drug resistant strains, making it a candidate for further exploration in infectious disease management .

Case Study: Antimicrobial Efficacy

In a study assessing its antimicrobial properties, this compound demonstrated strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects .

Mécanisme D'action

Di-N-desethylamiodarone exerts its effects by interacting with various molecular targets and pathways:

Potassium Channels: It blocks potassium channels, prolonging the repolarization phase of the cardiac action potential.

Sodium Channels: The compound also blocks sodium channels, affecting the conduction of electrical impulses in the heart.

Adrenergic Receptors: This compound antagonizes alpha- and beta-adrenergic receptors, contributing to its antiarrhythmic effects.

Comparaison Avec Des Composés Similaires

Di-N-desethylamiodarone is compared with other similar compounds, such as:

Mono-N-desethylamiodarone: Another metabolite of amiodarone, which has a single ethyl group removed.

Amiodarone-EtOH: A metabolite formed through the deamination of the diethylaminoethoxy group

Uniqueness

This compound is unique due to its dual demethylation, which imparts distinct pharmacological properties compared to its parent compound and other metabolites. It has been shown to have a greater pro-arrhythmic effect than amiodarone .

Activité Biologique

Di-N-desethylamiodarone (Di-DEA) is a metabolite of amiodarone, a widely used antiarrhythmic drug. Understanding the biological activity of Di-DEA is crucial for evaluating its pharmacological effects, potential toxicity, and therapeutic applications. This article synthesizes current research findings, including mechanisms of action, cytotoxicity, and clinical implications.

Metabolism and Formation

Amiodarone is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, CYP1A1, and CYP2C8, into its active metabolites, including Di-DEA. Studies indicate that the formation of Di-DEA occurs through N-deethylation processes, which are critical for its pharmacological effects and toxicity profiles . The metabolic pathways involved in the conversion of amiodarone to Di-DEA are illustrated in the following table:

| Metabolite | Enzyme Involved | Formation Pathway |

|---|---|---|

| Amiodarone | - | Parent compound |

| Mono-N-desethylamiodarone | CYP3A4, CYP2C8 | N-deethylation |

| This compound | CYP3A4, CYP1A1 | Further N-deethylation |

Pharmacological Effects

Di-DEA exhibits significant biological activity that contributes to its role as an antiarrhythmic agent. It has been found to possess greater cytotoxic potency than its parent compound amiodarone. In vitro studies have demonstrated that Di-DEA induces cell death through necrotic pathways and apoptosis in various cell lines, including human epithelial cells . The following findings summarize the cytotoxic effects of Di-DEA:

- Cytotoxicity : Treatment with 5 µM Di-DEA increased TUNEL-positive cells from 4.21% (control) to 26.7%, indicating a strong pro-apoptotic effect (p<0.05) .

- Cell Viability : HepG2 cells overexpressing CYP1A1 or CYP3A4 showed significantly decreased viability when treated with amiodarone, attributed to the increased formation of Di-DEA .

Clinical Implications

The clinical significance of Di-DEA has been explored in various studies focusing on its serum concentrations and therapeutic outcomes. A recent observational study involving patients who underwent surgical ablation for atrial fibrillation found that maintaining sinus rhythm was correlated with serum concentrations of both amiodarone and Di-DEA . Key results include:

- Success Rate : An overall success rate of 83% in maintaining sinus rhythm was observed.

- Serum Concentrations : The median serum concentration of Di-DEA was found to be 0.70 mg/L (range 0.19–2.63 mg/L), indicating its relevance in therapeutic monitoring .

Case Studies

Several case studies have highlighted the importance of monitoring Di-DEA levels in clinical settings:

- Case Study 1 : A patient with recurrent atrial fibrillation showed improved outcomes when serum concentrations of both amiodarone and Di-DEA were optimized through therapeutic drug monitoring.

- Case Study 2 : In pediatric patients treated for supraventricular tachycardia, pharmacokinetic analyses revealed significant variability in Di-DEA levels, suggesting the need for individualized dosing regimens to enhance efficacy and minimize toxicity .

Propriétés

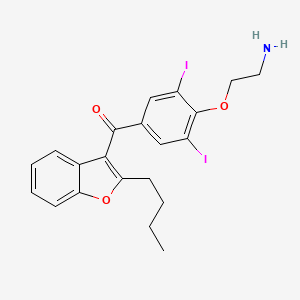

IUPAC Name |

[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21I2NO3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCLVGHDXBVATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241425 | |

| Record name | Di-N-desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94317-95-0 | |

| Record name | Di-N-desethylamiodarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094317950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-N-desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DDEA compare to amiodarone in terms of toxicity to cells?

A: Research suggests that DDEA exhibits lower toxicity towards alveolar macrophages and hepatocytes compared to amiodarone. [, ] This difference in toxicity is attributed to the sequential dealkylation and deamination of the diethylaminoethoxy group present in amiodarone, leading to the formation of DDEA. [] This structural modification appears to be an important detoxification mechanism. []

Q2: What is the significance of DDEA's discovery in understanding amiodarone's activity?

A: Identifying DDEA as a metabolite was crucial in understanding amiodarone's complex pharmacological profile. [] Initially, the unusual pharmacodynamics of amiodarone was thought to be partly influenced by its active metabolites. [] The discovery of DDEA, particularly its presence in the blood of dogs treated with amiodarone and its higher affinity for myocardium compared to the parent drug, provided valuable insights into amiodarone's behavior within the body. []

Q3: Can DDEA be used as a tool to study cellular processes?

A: Interestingly, research has shown that DDEA can be used as a stable isotope label (127I) in combination with imaging techniques like NanoSIMS to visualize and study exocytosis, specifically partial exocytotic content release in cells. [] This approach allowed researchers to track the entry of DDEA into nanovesicles during partial exocytosis, offering valuable insights into this cellular process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.